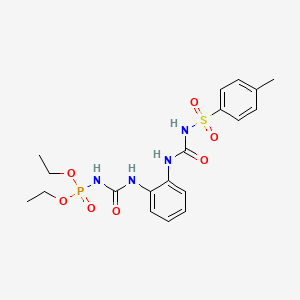
Diuredosan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diuredosan is a unique chemical compound identified by the FDA’s Global Substance Registration System. This system assigns a Unique Ingredient Identifier (UNII) to substances based on their scientific identity characteristics. The UNII does not imply any regulatory review or approval but serves as a standardized identifier for substances used in various industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diuredosan involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include:
In-solution Digestion: This method involves the digestion of precursor compounds in a solution, followed by purification and isolation of the desired product.
Filter-Aided Sample Preparation: This technique uses filters to aid in the preparation and purification of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis process and ensure the quality of the final product .
化学反应分析
Types of Reactions
Diuredosan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Diuredosan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Diuredosan involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
相似化合物的比较
Similar Compounds
Unii-fys6T7F842: This compound exerts its effects through the inhibition of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
Ulixertinib: A reversible, ATP-competitive inhibitor of ERK1/2, used in the treatment of various tumors.
Uniqueness
Diuredosan is unique in its specific molecular interactions and the pathways it affects. Unlike other similar compounds, it may have distinct binding affinities and effects on different molecular targets, making it valuable for specific research and therapeutic applications .
属性
分子式 |
C19H25N4O7PS |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26) |
InChI 键 |
UJKXMQPFPMPFEP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
同义词 |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


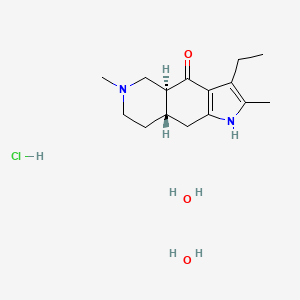

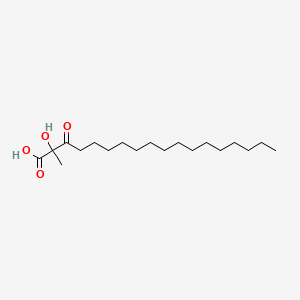
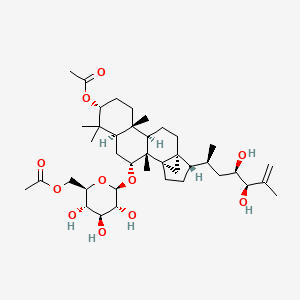
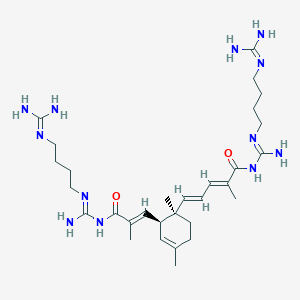

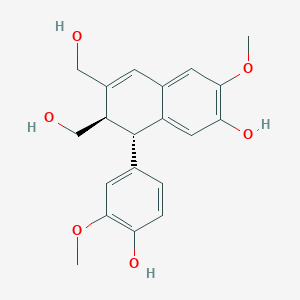
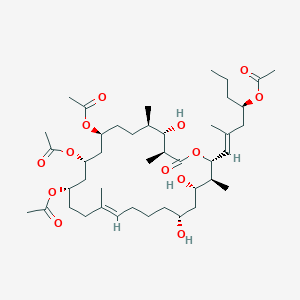

![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)
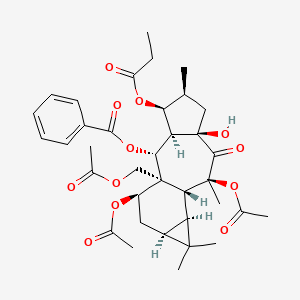
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
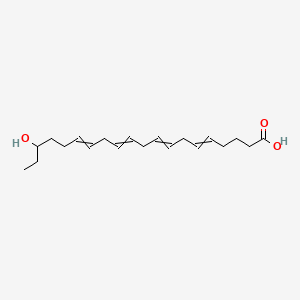
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
